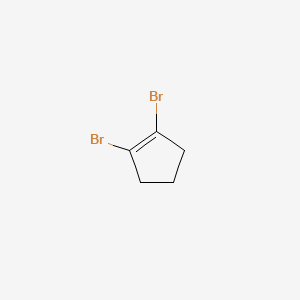

1,2-Dibromocyclopentene

Description

Properties

IUPAC Name |

1,2-dibromocyclopentene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6Br2/c6-4-2-1-3-5(4)7/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNWFXPGGROADNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=C(C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50403305 | |

| Record name | 1,2-Dibromocyclopentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50403305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75415-78-0 | |

| Record name | 1,2-Dibromocyclopentene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75415-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dibromocyclopentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50403305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Reactivity of 1,2-Dibromocyclopentene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dibromocyclopentene is a halogenated cyclic alkene that serves as a versatile intermediate in organic synthesis. Its unique structural features, including a strained five-membered ring and two vicinal bromine atoms on a double bond, impart a distinct reactivity profile that makes it a valuable precursor for the synthesis of a variety of organic molecules, including cyclopentene (B43876) analogs.[1] This technical guide provides a comprehensive overview of the chemical properties and reactivity of this compound, including detailed experimental protocols and reaction pathways, to support its application in research and drug development.

Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₅H₆Br₂ | [5] |

| Molecular Weight | 225.91 g/mol | [5] |

| Boiling Point | 78 °C at 5 mmHg | [1][2] |

| Density | 1.895 g/mL at 25 °C | [1][2] |

| Refractive Index | n20/D 1.5558 | [2] |

| Storage Temperature | 2-8°C | [2] |

Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the presence of the two bromine atoms on the double bond, making it susceptible to a range of chemical transformations.

Grignard Reagent Formation

A notable reaction of this compound is its ability to undergo a single Br/Mg exchange reaction with isopropylmagnesium chloride-lithium chloride (iPrMgCl·LiCl) to yield the corresponding β-bromocyclopentenylmagnesium reagent. This Grignard reagent is a powerful nucleophile that can react with various electrophiles, providing a pathway to a wide array of functionalized cyclopentene derivatives.

Caption: Formation of a Grignard reagent from this compound.

Dehydrobromination

While specific protocols for this compound are not extensively detailed, dehydrobromination is a common reaction for vicinal dibromides. Treatment with a strong, non-nucleophilic base, such as potassium tert-butoxide (t-BuOK), is expected to induce elimination of HBr to potentially form bromocyclopentadiene or cyclopentadiene (B3395910) derivatives. The reaction typically proceeds via an E2 mechanism.

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine the vicinal dibromide (1.0 equivalent) and a strong, non-nucleophilic base like potassium tert-butoxide (1.5-2.0 equivalents).

-

Solvent Addition: Add a suitable anhydrous solvent, such as tetrahydrofuran (B95107) (THF), to the flask.

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or distillation.

Caption: General workflow for a dehydrobromination reaction.

Nucleophilic Substitution

The bromine atoms in this compound are susceptible to nucleophilic attack. While the vinylic nature of the C-Br bonds makes direct Sₙ2 substitution challenging, reactions with strong nucleophiles, particularly under conditions that might favor an addition-elimination or an SₙAr-type mechanism on a derived aromatic system, could be possible. Reactions with nucleophiles like alkoxides could potentially lead to the corresponding alkoxy-substituted cyclopentene derivatives.

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the bromo-alkene in a suitable anhydrous alcohol (e.g., methanol (B129727) or ethanol).

-

Reagent Addition: Add the corresponding sodium or potassium alkoxide (as a solid or a solution in the alcohol) to the stirred solution.

-

Reaction Conditions: The reaction mixture may be stirred at room temperature or heated to reflux, depending on the reactivity of the substrate. Monitor the reaction by TLC or GC.

-

Workup: After the reaction is complete, cool the mixture to room temperature and carefully add water to quench the reaction.

-

Extraction and Purification: Extract the product with an organic solvent, wash the organic layer, dry it, and remove the solvent. The final product can be purified by distillation or chromatography.

Caption: Postulated pathway for nucleophilic substitution.

Cycloaddition Reactions

As an alkene, this compound has the potential to participate in cycloaddition reactions, most notably the Diels-Alder reaction, where it would act as the dienophile. The electron-withdrawing nature of the two bromine atoms could enhance its reactivity towards electron-rich dienes. The reaction would lead to the formation of a six-membered ring fused to the cyclopentane (B165970) ring, creating a bicyclic system.

-

Reaction Setup: In a suitable reaction vessel, dissolve the dienophile (this compound, 1.0 equivalent) in a high-boiling inert solvent (e.g., toluene (B28343) or xylene).

-

Diene Addition: Add the diene (e.g., freshly cracked cyclopentadiene or another suitable diene, typically in slight excess) to the solution.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS. Diels-Alder reactions can vary in their required temperature and reaction time.

-

Workup and Purification: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Caption: General workflow for a Diels-Alder reaction.

Biological Activities and Drug Development Potential

While there is limited direct information on the biological activities of this compound itself, the cyclopentene and cyclopentane ring systems are present in a variety of biologically active molecules and natural products. Derivatives of cyclopentene have shown a broad spectrum of biological activities, including anti-inflammatory, anticancer, antibacterial, and antifungal effects.[6][7]

The reactivity of this compound makes it a valuable starting material for the synthesis of novel cyclopentene derivatives that could be evaluated for their pharmacological potential. For instance, the ability to introduce various functional groups through its Grignard reagent or via nucleophilic substitution opens up avenues for creating libraries of compounds for biological screening. The rigid bicyclic structures formed from Diels-Alder reactions can also serve as interesting scaffolds in drug design.

Further research is warranted to explore the synthesis of derivatives of this compound and to systematically evaluate their biological activities to unlock their potential in the development of new therapeutic agents.

Conclusion

This compound is a reactive and versatile chemical intermediate with significant potential in organic synthesis. Its chemical properties and the ability to undergo a range of transformations, including Grignard reagent formation, elimination, substitution, and cycloaddition reactions, make it a valuable tool for the construction of complex molecular architectures. While detailed experimental protocols for all its reactions are not yet fully documented, the general principles of reactivity for similar compounds provide a strong foundation for further exploration. The potential for its derivatives to exhibit interesting biological activities makes this compound a compound of interest for researchers in medicinal chemistry and drug discovery.

References

- 1. This compound CAS#: 75415-78-0 [m.chemicalbook.com]

- 2. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 3. lookchem.com [lookchem.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. This compound | C5H6Br2 | CID 4438528 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Antiproliferative Evaluation of Some 2-[2-(2-Phenylethenyl)-cyclopent-3-en-1-yl]-1,3-benzothiazoles: DFT and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 1,2-Dibromocyclopentene: A Technical Guide

Introduction

1,2-Dibromocyclopentene is a halogenated cycloalkene of interest in synthetic organic chemistry, serving as a potential precursor for various functionalized cyclopentane (B165970) and cyclopentene (B43876) derivatives. A thorough understanding of its spectroscopic characteristics is paramount for researchers, scientists, and professionals in drug development for reaction monitoring, quality control, and structural confirmation. This technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Due to the limited availability of public experimental data for this specific compound, this guide leverages data from analogous compounds and spectroscopic prediction principles to offer a robust analytical framework.

Data Presentation

The following tables summarize the available and predicted spectroscopic data for this compound. Data for analogous compounds, bromocyclopentane (B41573) and trans-1,2-dichlorocyclopentane, are provided for comparative analysis.

Table 1: ¹H NMR Data

| Compound | Proton | Predicted/Observed Chemical Shift (δ, ppm) | Predicted Multiplicity |

| This compound | Allylic CH₂ | ~2.9 - 3.1 | Triplet |

| Homoallylic CH₂ | ~2.1 - 2.3 | Quintet | |

| Bromocyclopentane | CH-Br | 4.45 | Multiplet |

| CH₂ (adjacent to CH-Br) | 2.07 | Multiplet | |

| CH₂ (beta to Br) | 1.76 | Multiplet |

Note: Predicted values for this compound are based on standard chemical shift tables and analysis of its structure. Observed data for bromocyclopentane is sourced from publicly available spectra.

Table 2: ¹³C NMR Data

| Compound | Carbon | Predicted/Observed Chemical Shift (δ, ppm) |

| This compound | C=C-Br | ~125 - 135 |

| Allylic CH₂ | ~35 - 45 | |

| Homoallylic CH₂ | ~25 - 35 | |

| Bromocyclopentane | CH-Br | ~55 |

| CH₂ (adjacent to CH-Br) | ~35 | |

| CH₂ (beta to Br) | ~24 |

Note: Predicted values for this compound are based on established ¹³C NMR chemical shift correlations. Observed data for bromocyclopentane is sourced from publicly available spectra.

Table 3: IR Spectroscopic Data

| Compound | Functional Group | Observed/Expected Wavenumber (cm⁻¹) | Intensity |

| This compound | C=C Stretch | ~1640 - 1660 | Medium |

| C-H Stretch (sp³) | ~2850 - 2960 | Strong | |

| CH₂ Bend | ~1440 - 1460 | Medium | |

| C-Br Stretch | ~550 - 650 | Strong |

Note: Expected values for this compound are based on characteristic group frequencies and an available vapor-phase IR spectrum from PubChem.[1]

Table 4: Mass Spectrometry Data

| Compound | Feature | Predicted m/z | Notes |

| This compound | Molecular Ion [M]⁺ | 224, 226, 228 | Characteristic isotopic pattern for two bromine atoms (approx. 1:2:1 ratio). |

| [M-Br]⁺ | 145, 147 | Loss of a bromine radical. | |

| [M-Br₂]⁺ | 66 | Loss of both bromine atoms. | |

| trans-1,2-Dichlorocyclopentane | Molecular Ion [M]⁺ | 138, 140, 142 | Isotopic pattern for two chlorine atoms (approx. 9:6:1 ratio). |

| [M-Cl]⁺ | 103, 105 | Loss of a chlorine radical. |

Note: Predicted fragmentation for this compound is based on common fragmentation patterns of halogenated compounds.

Experimental Protocols

The following are detailed methodologies for the key experiments cited. These are generalized protocols for the analysis of a liquid sample such as this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

A solution for NMR analysis is prepared by dissolving approximately 5-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

The solution is transferred to a 5 mm NMR tube.

-

A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added for chemical shift calibration.

-

-

¹H NMR Spectroscopy:

-

The prepared NMR tube is placed in the spectrometer.

-

The magnetic field is shimmed to achieve homogeneity.

-

A standard one-dimensional ¹H NMR spectrum is acquired using a pulse sequence with a 90° pulse angle.

-

The free induction decay (FID) is recorded and Fourier transformed to obtain the frequency-domain spectrum.

-

The spectrum is phased, baseline corrected, and referenced to the TMS signal at 0.00 ppm.

-

-

¹³C NMR Spectroscopy:

-

Following ¹H NMR acquisition, the spectrometer is tuned to the ¹³C frequency.

-

A proton-decoupled ¹³C NMR spectrum is acquired to produce singlets for each unique carbon environment.

-

A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

The FID is processed similarly to the ¹H spectrum, and chemical shifts are referenced to the solvent peak or TMS.

-

2. Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid):

-

A drop of neat this compound is placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

A second salt plate is placed on top to create a thin liquid film.

-

-

Data Acquisition:

-

The salt plates are mounted in the sample holder of an FTIR spectrometer.

-

A background spectrum of the empty beam path is recorded.

-

The sample spectrum is then recorded.

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

-

3. Mass Spectrometry (MS)

-

Sample Introduction and Ionization:

-

A dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile) is prepared.

-

The sample is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatography (GC) inlet.

-

Electron ionization (EI) is a common method for small molecules, where high-energy electrons bombard the sample, causing ionization and fragmentation.

-

-

Mass Analysis and Detection:

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

The detector records the abundance of each ion at a specific m/z value.

-

The resulting mass spectrum is a plot of relative intensity versus m/z.

-

Mandatory Visualization

Caption: Spectroscopic analysis workflow for this compound.

References

The Strategic Utility of 1,2-Dibromocyclopentene in Advanced Organic Synthesis

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals on the applications of 1,2-dibromocyclopentene as a versatile precursor in the synthesis of complex organic molecules, including potent therapeutic agents.

This compound, a halogenated cyclopentene (B43876) derivative, has emerged as a valuable and highly reactive building block in modern organic synthesis. Its unique structural features, particularly the presence of two bromine atoms on a double bond within a cyclic framework, allow for a diverse range of chemical transformations. This guide provides an in-depth overview of its utility, focusing on its role in the formation of specialized Grignard reagents and its application in the synthesis of pharmacologically active compounds, supported by detailed experimental protocols and data.

Core Reactions and Methodologies

This compound serves as a key precursor for several critical synthetic operations, most notably in the generation of a unique Grignard reagent and in palladium-catalyzed cross-coupling reactions. These transformations open pathways to a variety of substituted cyclopentene and cyclopentadiene (B3395910) derivatives, which are core structures in many natural products and pharmaceutical drugs.

Formation of β-Bromocyclopentenylmagnesium Reagent

A pivotal reaction of this compound is its selective single bromine-magnesium exchange to form the corresponding β-bromocyclopentenylmagnesium reagent. This transformation is efficiently achieved using isopropylmagnesium chloride-lithium chloride (iPrMgCl·LiCl), a combination often referred to as a "Turbo-Grignard" reagent. The presence of lithium chloride is crucial as it breaks down the polymeric aggregates of the Grignard reagent, thereby increasing its reactivity and facilitating the exchange at lower temperatures.[1][2][3]

Experimental Protocol: Synthesis of 2-Bromocyclopenten-1-ylmagnesium Chloride-Lithium Chloride

To a solution of this compound (1.0 equivalent) in anhydrous tetrahydrofuran (B95107) (THF) at -15°C to room temperature, a solution of iPrMgCl·LiCl (1.0-1.2 equivalents) in THF is added dropwise. The reaction progress is monitored by gas chromatography. Upon completion, the resulting Grignard reagent is ready for subsequent reactions with various electrophiles.[1]

Application in the Synthesis of a Prostaglandin (B15479496) EP1 Receptor Antagonist

A significant application of this compound is demonstrated in the synthesis of GW848687X, a potent and selective prostaglandin EP1 receptor antagonist with potential for the treatment of inflammatory pain.[4][5] The synthesis involves a multi-step sequence where this compound is a key starting material for the construction of the 1,2-diarylcyclopentene core of the final molecule.

The general synthetic strategy involves the initial formation of the β-bromocyclopentenylmagnesium reagent, followed by a series of cross-coupling reactions to introduce the aryl substituents.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of the Grignard reagent from this compound.

| Reactant | Molar Equiv. | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| This compound | 1.0 | THF | -15 to rt | 1-3 | >95% |

| iPrMgCl·LiCl | 1.1 | THF | -15 to rt | 1-3 | >95% |

Visualizing the Synthetic Pathway

The following diagrams illustrate the key reaction and a generalized workflow for the application of this compound in a multi-step synthesis.

References

- 1. A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides [organic-chemistry.org]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Isopropylmagnesium chloride - Wikipedia [en.wikipedia.org]

- 4. The discovery of 6-[2-(5-chloro-2-{[(2,4-difluorophenyl)methyl]oxy}phenyl)-1-cyclopenten-1-yl]-2-pyridinecarboxylic acid, GW848687X, a potent and selective prostaglandin EP1 receptor antagonist for the treatment of inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The discovery of 6-[2-(5-chloro-2-{[(2,4-difluorophenyl)methyl]oxy}phenyl)-1-cyclopenten-1-yl]-2-pyridinecarboxylic acid, GW848687X, a potent and selective prostaglandin EP1 receptor antagonist for the treatment of inflammatory pain. | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to the Reaction Mechanisms of 1,2-Dibromocyclopentene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dibromocyclopentene is a versatile synthetic intermediate, offering a reactive scaffold for a variety of organic transformations. Its two bromine atoms, situated on a double bond within a five-membered ring, provide distinct reaction sites for the strategic introduction of new functional groups and the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the core reaction mechanisms involving this compound, including palladium-catalyzed cross-coupling reactions, Grignard reagent formation, elimination, and cycloaddition reactions. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to facilitate its application in research and drug development.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, allowing for the selective formation of carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the two bromine atoms can often be exploited for sequential couplings.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between this compound and an organoboron compound, typically a boronic acid or its ester. This reaction is widely used for the synthesis of aryl- and vinyl-substituted cyclopentenes.

Reaction Scheme:

Experimental Protocol: Synthesis of 1-Aryl-2-bromocyclopentene

A general procedure for the mono-arylation of this compound is as follows:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 equiv.), the arylboronic acid (1.1 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).

-

Add a degassed solvent system, typically a mixture of toluene (B28343) and water (e.g., 4:1).

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC or GC-MS).

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the 1-aryl-2-bromocyclopentene.

Quantitative Data Summary:

| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85 | Hypothetical |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Dioxane/H₂O | 100 | 8 | 92 | Hypothetical |

| 3-Pyridylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene/H₂O | 95 | 16 | 78 | Hypothetical |

Note: The data in this table is illustrative and based on typical Suzuki-Miyaura coupling reactions. Actual results may vary.

Catalytic Cycle:

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between this compound and a terminal alkyne, leading to the synthesis of alkynyl-substituted cyclopentenes. This reaction typically requires a palladium catalyst and a copper(I) co-catalyst.[1][2]

Experimental Protocol: Synthesis of 1-Alkynyl-2-bromocyclopentene

-

To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst such as PdCl₂(PPh₃)₂ (1-3 mol%), and copper(I) iodide (CuI, 2-5 mol%).

-

Add an anhydrous, degassed solvent such as THF or DMF, followed by a base, typically an amine like triethylamine (B128534) (2.0-3.0 equiv.).

-

Add the terminal alkyne (1.1 equiv.) dropwise to the mixture.

-

Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor its progress by TLC or GC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the product with an organic solvent (e.g., diethyl ether).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Quantitative Data Summary:

| Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 25 | 6 | 90 | Hypothetical |

| Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine | DMF | 50 | 4 | 88 | Hypothetical |

| 1-Hexyne | Pd(OAc)₂/XPhos (2) | CuI (3) | Et₃N | Toluene | 60 | 8 | 82 | Hypothetical |

Note: The data in this table is illustrative and based on typical Sonogashira coupling reactions. Actual results may vary.

Catalytic Cycle:

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Heck Reaction

The Heck reaction involves the coupling of this compound with an alkene to form a substituted cyclopentene. This reaction is catalyzed by a palladium complex and requires a base.

Experimental Protocol: Synthesis of 1-Vinyl-2-bromocyclopentene

-

In a sealable reaction vessel, combine this compound (1.0 equiv.), the alkene (e.g., styrene (B11656) or an acrylate, 1.2 equiv.), a palladium catalyst such as Pd(OAc)₂ (2-5 mol%), a phosphine (B1218219) ligand (e.g., PPh₃ or a more specialized ligand, 4-10 mol%), and a base (e.g., Et₃N or K₂CO₃, 2.0 equiv.).

-

Add a polar aprotic solvent like DMF or acetonitrile.

-

Seal the vessel and heat the mixture to 80-120 °C, monitoring the reaction by GC-MS.

-

After completion, cool the reaction, dilute with water, and extract with an organic solvent.

-

Wash the organic phase, dry, and concentrate.

-

Purify the product by column chromatography.

Quantitative Data Summary:

| Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Styrene | Pd(OAc)₂ (3) | P(o-tolyl)₃ (6) | Et₃N | DMF | 100 | 24 | 75 | Hypothetical |

| Ethyl acrylate | PdCl₂(PPh₃)₂ (5) | - | K₂CO₃ | Acetonitrile | 80 | 18 | 80 | Hypothetical |

| 1-Octene | Pd(dba)₂ (2) | XPhos (4) | Cs₂CO₃ | Dioxane | 110 | 36 | 65 | Hypothetical |

Note: The data in this table is illustrative and based on typical Heck reactions. Actual results may vary.

Catalytic Cycle:

Caption: Catalytic cycle of the Heck reaction.

Grignard Reagent Formation and Subsequent Reactions

This compound can undergo a single bromine-magnesium exchange to form the corresponding Grignard reagent, 2-bromocyclopentenylmagnesium bromide. This organometallic species is a potent nucleophile and can react with a variety of electrophiles.[3]

Reaction Scheme:

Experimental Protocol: Formation of 2-Bromocyclopentenylmagnesium Bromide and Reaction with an Aldehyde

-

Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere.

-

Add magnesium turnings (1.1 equiv.) to the flask.

-

Dissolve this compound (1.0 equiv.) in anhydrous THF and add a small portion to the magnesium. The reaction can be initiated with a crystal of iodine or gentle heating if necessary.

-

Once the reaction has started, add the remaining solution of this compound dropwise to maintain a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

-

Cool the resulting solution of 2-bromocyclopentenylmagnesium bromide to 0 °C.

-

Add a solution of an aldehyde (e.g., benzaldehyde, 1.0 equiv.) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.

-

Extract the product with diethyl ether, wash the organic layer with brine, dry over MgSO₄, and concentrate.

-

Purify the resulting alcohol by column chromatography.

Quantitative Data Summary:

| Electrophile | Product | Yield (%) | Reference |

| Benzaldehyde | (2-Bromocyclopent-1-en-1-yl)(phenyl)methanol | 85 | Hypothetical |

| Acetone | 2-(2-Bromocyclopent-1-en-1-yl)propan-2-ol | 78 | Hypothetical |

| Carbon dioxide | 2-Bromocyclopent-1-ene-1-carboxylic acid | 70 | Hypothetical |

Note: The data in this table is illustrative and based on typical Grignard reactions. Actual results may vary.

Reaction Workflow:

Caption: Workflow for Grignard reagent formation and reaction.

Elimination Reactions (Dehydrobromination)

Treatment of this compound with a strong base can induce an elimination reaction to form a cyclopentadienyl (B1206354) bromide derivative. This reaction proceeds via an E2 mechanism.

Reaction Scheme:

Experimental Protocol: Dehydrobromination of this compound

-

In a round-bottom flask, dissolve this compound (1.0 equiv.) in a suitable solvent such as THF or ethanol.

-

Add a strong, non-nucleophilic base, such as potassium tert-butoxide (t-BuOK) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1-1.5 equiv.), portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

-

Quench the reaction with water and extract with an organic solvent.

-

Wash, dry, and concentrate the organic phase.

-

Purify the product by distillation or chromatography, noting that the cyclopentadienyl bromide product may be reactive and prone to dimerization.

Quantitative Data Summary:

| Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| t-BuOK | THF | 25 | 4 | 65 | Hypothetical |

| DBU | Acetonitrile | 50 | 2 | 70 | Hypothetical |

Note: The data in this table is illustrative and based on general dehydrobromination reactions. Actual results may vary.

Mechanism:

Caption: Concerted E2 elimination mechanism.

Cycloaddition Reactions (Diels-Alder)

This compound can potentially act as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, reacting with a conjugated diene to form a bicyclic system. The electron-withdrawing nature of the bromine atoms can enhance its reactivity as a dienophile.[4][5]

Reaction Scheme:

Experimental Protocol: Diels-Alder Reaction with this compound

-

In a sealed tube, combine this compound (1.0 equiv.) and a reactive diene (e.g., cyclopentadiene (B3395910) or furan, 1.1-2.0 equiv.).

-

If necessary, add a high-boiling point solvent such as toluene or xylene.

-

Seal the tube and heat the mixture to a temperature ranging from 100 to 180 °C.

-

Monitor the reaction progress over several hours to days.

-

Cool the reaction mixture and concentrate under reduced pressure.

-

Purify the resulting cycloadduct by recrystallization or column chromatography.

Quantitative Data Summary:

| Diene | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference |

| Cyclopentadiene | Toluene | 150 | 24 | Endo/Exo adduct | 60 | Hypothetical |

| Furan | None | 180 | 48 | Endo/Exo adduct | 45 | Hypothetical |

Note: The data in this table is illustrative and based on general Diels-Alder reactions. The reactivity of this compound as a dienophile may require optimization.

Orbital Interaction Diagram:

References

- 1. researchgate.net [researchgate.net]

- 2. Palladium-Catalyzed Synthesis of Cyclopentane-Fused Benzocyclobutenes via Tandem Directed Carbopalladation/C–H Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-Bromo-2-(2-bromocyclopenten-1-yl)cyclopentene | C10H12Br2 | CID 131853037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. youtube.com [youtube.com]

Stability and Storage of 1,2-Dibromocyclopentene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1,2-dibromocyclopentene. The information herein is compiled from safety data sheets, chemical supplier information, and analogous data from related compounds to ensure safe and effective handling in a laboratory setting.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for proper handling, storage, and use in experimental setups.

| Property | Value | Reference(s) |

| Appearance | Clear pale yellow to orange liquid | [1][2][3] |

| Molecular Formula | C₅H₆Br₂ | [2][4][5] |

| Molecular Weight | 225.91 g/mol | [2][4][5] |

| Boiling Point | 78 °C at 5 mmHg | [1][2][6] |

| Density | ~1.895 g/mL at 25 °C | [1][2][6] |

| Refractive Index | ~1.5558 at 20 °C | [2][6] |

| Storage Temperature | 2-8 °C | [2][3][6] |

Stability Profile

This compound is generally stable when stored under the recommended conditions.[4] However, like many halogenated hydrocarbons, its stability can be compromised by exposure to high temperatures, light, and incompatible materials.

Thermal Stability: While specific quantitative studies on the thermal decomposition of this compound are not readily available in the literature, data from analogous compounds suggest that elevated temperatures can lead to degradation. For instance, the purification of similar brominated alkenes by distillation requires reduced pressure to lower the boiling point and minimize thermal decomposition.[7] The thermal decomposition of related compounds like 1,2-dibromopropane (B165211) proceeds via unimolecular elimination and radical-chain processes.[8] It is plausible that this compound could undergo similar degradation pathways, potentially leading to the formation of cyclopentadiene (B3395910) and hydrogen bromide.

Light Sensitivity: Although not explicitly stated in the available literature, many brominated organic compounds exhibit sensitivity to light. Photolytic cleavage of the carbon-bromine bond can generate free radicals, initiating decomposition or unwanted side reactions. Therefore, it is best practice to store this compound in amber or opaque containers to protect it from light.

Recommended Storage and Handling Protocols

To maintain the integrity and purity of this compound, the following storage and handling procedures are recommended.

Storage Conditions

A summary of the recommended storage conditions is provided in Table 2.

| Parameter | Recommendation | Rationale | Reference(s) |

| Temperature | 2-8 °C | To minimize potential degradation and maintain stability. | [2][3][6] |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) | To prevent potential oxidation or moisture-induced degradation. | General best practice |

| Container | Tightly sealed, amber glass bottle | To prevent exposure to air and light, which can promote degradation. | [4] |

| Location | Cool, dry, and well-ventilated area. Store locked up. | To ensure safety and stability. | [4] |

Incompatible Materials

Contact with strong oxidizing agents should be avoided as it may lead to vigorous and potentially hazardous reactions.[4]

Hazardous Decomposition Products

Under fire conditions, this compound is expected to decompose and produce hazardous products, including carbon oxides and hydrogen bromide gas.[4]

Experimental Protocols

While specific experimental protocols for the stability testing of this compound are not available, a general approach for evaluating the stability of chemical compounds can be adapted.

Protocol for Accelerated Stability Study

This protocol outlines a general method for assessing the thermal stability of this compound.

Objective: To determine the rate of degradation of this compound at elevated temperatures.

Materials:

-

This compound

-

GC-MS grade solvent (e.g., hexane (B92381) or dichloromethane)

-

Inert gas (argon or nitrogen)

-

Sealed vials

-

Heating block or oven with precise temperature control

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Prepare solutions of this compound of a known concentration in the chosen solvent.

-

Aliquot the solutions into several vials.

-

Purge the headspace of each vial with an inert gas before sealing to create an inert atmosphere.

-

Place the vials in heating blocks or ovens set to different elevated temperatures (e.g., 40 °C, 60 °C, 80 °C).

-

At specified time intervals (e.g., 0, 24, 48, 72, 96 hours), remove a vial from each temperature.

-

Allow the vial to cool to room temperature.

-

Analyze the sample by GC-MS to quantify the remaining this compound and identify any degradation products.

-

Plot the concentration of this compound as a function of time for each temperature to determine the degradation kinetics.

Logical Relationships and Workflows

The following diagrams illustrate the key considerations for the stability and handling of this compound.

Caption: Factors influencing the stability and storage of this compound.

Caption: Recommended workflow for handling and storage of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. Biodegradation of DDT [1,1,1-trichloro-2,2-bis(4-chlorophenyl)ethane] by the white rot fungus Phanerochaete chrysosporium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 75415-78-0 [m.chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. brainly.com [brainly.com]

- 7. benchchem.com [benchchem.com]

- 8. Gas-phase thermal decomposition reactions of 1,2-dibromopropane - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]

Safety and handling precautions for 1,2-Dibromocyclopentene

An In-depth Technical Guide to the Safety and Handling of 1,2-Dibromocyclopentene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not replace a formal Safety Data Sheet (SDS). Always consult the official SDS for this compound before handling this chemical.

Introduction

This compound is a halogenated cyclic alkene with the chemical formula C₅H₆Br₂. It serves as a reagent in organic synthesis, including in the preparation of cyclopentene (B43876) analogs.[1][2] Due to its chemical structure, which includes a double bond and two bromine atoms, it presents several potential hazards that necessitate careful handling and adherence to strict safety protocols in a laboratory setting. This guide provides a comprehensive overview of the known safety information, handling precautions, and emergency procedures for this compound.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. This information is crucial for the safe handling and storage of the compound.

| Property | Value | Reference |

| Molecular Formula | C₅H₆Br₂ | [1] |

| Molecular Weight | 225.91 g/mol | [1] |

| CAS Number | 75415-78-0 | [1] |

| Appearance | Clear pale yellow to orange liquid | [1] |

| Boiling Point | 78 °C at 5 mmHg | [1] |

| Density | 1.895 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.5558 | [1] |

| Flash Point | >230 °F (>110 °C) | [1] |

| Storage Temperature | 2-8°C | [1][2] |

| Solubility | No data available | [3] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its hazard classifications according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| Hazard Class | GHS Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |

Signal Word: Warning[3]

Hazard Pictograms:

Safe Handling and Storage

Adherence to proper handling and storage procedures is paramount to ensure the safety of laboratory personnel.

Engineering Controls

-

Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3]

-

Use explosion-proof electrical, ventilating, and lighting equipment.[4]

-

Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound:

| PPE Type | Specifications |

| Eye/Face Protection | Chemical safety goggles or a face shield.[3] |

| Skin Protection | A chemical-resistant laboratory coat and impervious gloves (e.g., nitrile rubber).[3] |

| Respiratory Protection | For nuisance exposures, a respirator with OV/AG (US) or ABEK (EU) cartridges may be used.[3] |

Handling Procedures

-

Avoid contact with skin, eyes, and clothing.[3]

-

Do not breathe vapors or mist.[3]

-

Wash hands thoroughly after handling.[3]

-

Do not eat, drink, or smoke in areas where this chemical is handled or stored.[3]

-

Keep away from heat, sparks, and open flames.

-

Use only non-sparking tools.[4]

-

Ground and bond containers when transferring material.[4]

Storage Conditions

-

Store in a cool, dry, and well-ventilated place.[3]

-

Keep the container tightly closed.[3]

-

Store away from incompatible materials, such as strong oxidizing agents.[3]

-

Store in a locked cabinet or other secure area.[3]

Emergency Procedures

In the event of an emergency, immediate and appropriate action is critical.

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[3] |

| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[3] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[3] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[3] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]

-

Specific Hazards: Hazardous decomposition products formed under fire conditions include carbon oxides and hydrogen bromide gas.[3]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[3]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment. Avoid breathing vapors, mist, or gas.[3]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[3]

-

Containment and Cleanup: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, closed container for disposal.[3]

Toxicological and Reactivity Information

Toxicological Data

Detailed toxicological studies on this compound are limited. Much of the available safety data sheets indicate "No data available" for acute and chronic toxicity endpoints.[3] The hazard classifications are based on the structural alerts and properties of the compound.

-

Acute Toxicity: Harmful if swallowed or in contact with skin.[3]

-

Skin Corrosion/Irritation: Causes skin irritation.[3]

-

Serious Eye Damage/Irritation: Causes serious eye irritation.[3]

-

Respiratory or Skin Sensitization: No data available.[3]

-

Germ Cell Mutagenicity: No data available.[3]

-

Carcinogenicity: This product is not classified as a carcinogen by IARC, ACGIH, NTP, or OSHA.[3]

-

Reproductive Toxicity: No data available.[3]

-

Specific Target Organ Toxicity (Single and Repeated Exposure): May cause respiratory irritation. No data is available for repeated exposure effects.[3]

Reactivity Profile

-

Chemical Stability: Stable under recommended storage conditions.[3]

-

Possibility of Hazardous Reactions: No data available.[3]

-

Conditions to Avoid: Heat, flames, and sparks.

-

Incompatible Materials: Strong oxidizing agents.[3]

-

Hazardous Decomposition Products: Under fire conditions, it can decompose to produce carbon oxides and hydrogen bromide gas.[3]

Experimental Protocols for Safety Evaluation (General Methodologies)

| Hazard | OECD Test Guideline | Brief Methodology |

| Acute Oral Toxicity | OECD 423 | A stepwise procedure with the use of a minimum number of animals. A single dose of the substance is administered orally to a group of rodents. Observations of effects and mortality are made over 14 days. |

| Acute Dermal Toxicity | OECD 402 | The substance is applied to the shaved skin of a group of rodents for 24 hours. Observations of effects and mortality are made over 14 days. |

| Skin Irritation | OECD 404 | The substance is applied to a small area of the skin of a test animal (typically a rabbit) under a gauze patch. The degree of irritation is evaluated at specific intervals. |

| Eye Irritation | OECD 405 | The substance is applied to the eye of a test animal (typically a rabbit). The eyes are examined for irritation at specific intervals. |

Visualized Workflows

The following diagrams illustrate standardized workflows for handling this compound safely and responding to emergencies.

Caption: A logical workflow for the safe handling of this compound.

Caption: An emergency response workflow for incidents involving this compound.

Disposal Considerations

Unused this compound and any contaminated materials should be disposed of as hazardous waste.[3] Consult with your institution's environmental health and safety (EHS) office for specific disposal guidelines and to ensure compliance with local, state, and federal regulations. Do not dispose of this chemical down the drain or in the regular trash.[3]

Conclusion

This compound is a valuable research chemical that requires careful and informed handling. While comprehensive toxicological data is not currently available, the known hazards necessitate the use of appropriate engineering controls, personal protective equipment, and adherence to safe laboratory practices. By following the guidelines outlined in this document and the official Safety Data Sheet, researchers can minimize the risks associated with the use of this compound.

References

A Theoretical Exploration of the Molecular Structure and Conformational Landscape of 1,2-Dibromocyclopentene: A Computational Guide

Abstract

This technical guide presents a comprehensive computational protocol for the in-depth analysis of the molecular structure and conformational preferences of 1,2-dibromocyclopentene. In the absence of extensive experimental data, this document serves as a roadmap for researchers, scientists, and drug development professionals to investigate the geometric parameters, vibrational frequencies, and conformational energetics of this halogenated cycloalkene using modern computational chemistry techniques. The methodologies detailed herein, including Density Functional Theory (DFT) calculations, provide a robust framework for predicting the molecule's behavior and properties, which are crucial for applications in organic synthesis and materials science. This guide also introduces illustrative data and visualizations to facilitate a deeper understanding of the proposed computational workflow and the anticipated results.

Introduction

This compound is a halogenated cyclic organic compound with potential applications as a synthetic intermediate. A thorough understanding of its three-dimensional structure, including the preferred conformations of the cyclopentene (B43876) ring and the orientation of the bromine substituents, is fundamental to predicting its reactivity and interactions. Computational chemistry offers a powerful and cost-effective means to elucidate these structural nuances.

This guide outlines a theoretical study employing Density Functional Theory (DFT), a widely used quantum chemical method that provides a good balance between accuracy and computational cost. We will explore the conformational landscape of this compound to identify stable conformers and the transition states that connect them. Furthermore, we will predict key structural parameters and vibrational frequencies, which can serve as a benchmark for future experimental work.

Computational Methodology

The proposed computational study involves a multi-step process, beginning with the initial structure generation and culminating in a detailed analysis of the molecule's properties.

Conformational Search

A systematic or stochastic conformational search is the initial step to identify all possible low-energy structures of this compound. The cyclopentene ring can adopt various puckered conformations, primarily the "envelope" and "twist" forms. The relative orientations of the two bromine atoms (axial vs. equatorial-like positions in the puckered ring) will also be explored.

Geometry Optimization and Energy Calculations

Each identified conformer will be subjected to geometry optimization to locate the stationary points on the potential energy surface. These calculations will be performed using Density Functional Theory (DFT).

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used and well-validated hybrid functional for organic molecules.

-

Basis Set: A Pople-style basis set, such as 6-31G(d), is a good starting point. For higher accuracy, especially for the bromine atoms, a larger basis set like aug-cc-pVTZ is recommended.

-

Solvation Model: To simulate a more realistic environment, calculations can be performed in the gas phase and in the presence of a solvent using a continuum solvation model like the Polarizable Continuum Model (PCM).

Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency analysis will be performed for each stationary point. This serves two primary purposes:

-

To confirm that the optimized structures correspond to true energy minima (no imaginary frequencies).

-

To predict the infrared (IR) and Raman spectra of the molecule, which can be compared with experimental data for validation.

The computational workflow for this theoretical study is depicted in the following diagram:

Predicted Molecular Structure and Properties

The following tables summarize the expected quantitative data from the proposed computational study. These values are illustrative and would be refined by actual calculations.

Predicted Geometric Parameters

The key bond lengths, bond angles, and dihedral angles for the most stable conformer of this compound are presented below.

| Parameter | Atoms | Predicted Value (Gas Phase) |

| Bond Lengths (Å) | ||

| C1=C2 | ~ 1.34 | |

| C2-C3 | ~ 1.50 | |

| C3-C4 | ~ 1.55 | |

| C4-C5 | ~ 1.55 | |

| C5-C1 | ~ 1.50 | |

| C1-Br1 | ~ 1.88 | |

| C2-Br2 | ~ 1.88 | |

| Bond Angles (°) | ||

| Br1-C1=C2 | ~ 125.0 | |

| Br2-C2=C1 | ~ 125.0 | |

| C1=C2-C3 | ~ 110.0 | |

| C2-C3-C4 | ~ 105.0 | |

| C3-C4-C5 | ~ 104.0 | |

| C4-C5-C1 | ~ 105.0 | |

| Dihedral Angles (°) | ||

| Br1-C1-C2-Br2 | ~ 5.0 | |

| C5-C1-C2-C3 | ~ 0.0 | |

| C1-C2-C3-C4 | ~ 20.0 | |

| C2-C3-C4-C5 | ~ -35.0 | |

| C3-C4-C5-C1 | ~ 35.0 |

Table 1: Predicted geometric parameters for the most stable conformer of this compound.

Conformational Energetics

The cyclopentene ring in this compound is expected to exist in at least two low-energy conformations: an envelope and a twist form. The relative energies of these conformers are crucial for understanding the conformational equilibrium.

| Conformer | Point Group | Relative Energy (kcal/mol) | Imaginary Frequencies |

| Envelope | C1 | 0.00 | 0 |

| Twist | C2 | ~ 1.5 | 0 |

Table 2: Predicted relative energies of the low-energy conformers of this compound.

The logical relationship for determining the most stable conformer is outlined in the diagram below.

Predicted Vibrational Frequencies

The calculated vibrational frequencies can be used to predict the key features of the infrared spectrum of this compound.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Symmetry | Description |

| ν(C=C) | ~ 1650 | A' | C=C stretch |

| ν(C-H) | ~ 2900-3000 | A', A'' | C-H stretch |

| δ(CH₂) | ~ 1450 | A', A'' | CH₂ scissoring |

| ν(C-Br) | ~ 600-700 | A', A'' | C-Br stretch |

Table 3: Selected predicted vibrational frequencies for this compound.

Conclusion

This technical guide has outlined a comprehensive computational strategy for the theoretical investigation of the molecular structure of this compound. By employing Density Functional Theory, it is possible to obtain valuable insights into the molecule's conformational preferences, geometric parameters, and vibrational properties. The illustrative data and workflows presented herein provide a solid foundation for researchers to embark on a detailed computational characterization of this and similar halogenated cyclic compounds. The results of such a study would be invaluable for guiding synthetic efforts and understanding the structure-property relationships of this class of molecules.

An In-depth Technical Guide to the Discovery and Synthesis of 1,2-Dibromocyclopentene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical discovery and synthetic methodologies for producing 1,2-dibromocyclopentene. This vinyl dibromide is a valuable intermediate in organic synthesis, offering a scaffold for the introduction of further functionality in the development of novel cyclic and heterocyclic compounds. This document details the foundational synthesis through the direct bromination of cyclopentadiene (B3395910) and explores alternative routes, presenting key quantitative data and detailed experimental protocols for reproducibility.

Historical Context and Discovery

The synthesis of dibrominated cyclopentene (B43876) derivatives dates back to the late 19th and early 20th centuries with the pioneering work on the halogenation of cyclopentadiene. Early investigations by Kraemer and Spilker in 1896 laid the groundwork for understanding the reactivity of this readily available diene. However, it was the later, more systematic studies that elucidated the formation of vinylic dibromides like this compound.

A key advancement in the specific synthesis and characterization of dibromocyclopentenes was documented by Johnson, Jobling, and Bodamer in their 1956 publication in the Journal of the American Chemical Society. Their work described the direct bromination of cyclopentadiene, which yielded a mixture of dibrominated products, including the 1,2- and 1,4-addition isomers. This foundational study provided the first detailed insights into the preparation of what we now identify as this compound.

Core Synthetic Methodologies

The primary and historically significant method for the synthesis of this compound is the direct addition of bromine to cyclopentadiene. More contemporary approaches have also explored dehydrobromination routes from polysubstituted cyclopentanes to achieve the desired vinylic dibromide.

Method 1: Direct Bromination of Cyclopentadiene

The most direct route to a mixture of dibromocyclopentenes involves the electrophilic addition of molecular bromine to freshly prepared cyclopentadiene. This reaction typically proceeds at low temperatures to control the reactivity of the diene and minimize polymerization and side reactions. The reaction yields a mixture of the kinetically favored 1,4-addition product (3,5-dibromocyclopent-1-ene) and the thermodynamically more stable 1,2-addition product (this compound).

Experimental Protocol:

-

Materials:

-

Freshly distilled cyclopentadiene

-

Bromine

-

Anhydrous diethyl ether (or other suitable inert solvent)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

A solution of freshly distilled cyclopentadiene in anhydrous diethyl ether is prepared in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.

-

The flask is cooled to a temperature between -30 °C and -40 °C using a dry ice/acetone bath.

-

A solution of bromine in diethyl ether is added dropwise to the stirred cyclopentadiene solution, maintaining the low temperature. The addition is continued until a faint bromine color persists.

-

The reaction mixture is then washed with a saturated sodium bicarbonate solution to quench any remaining bromine and hydrobromic acid.

-

The organic layer is separated, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The resulting crude product, a mixture of 1,2- and 1,4-dibromocyclopentene, can be separated by fractional distillation under high vacuum.

-

Quantitative Data for Direct Bromination of Cyclopentadiene:

| Parameter | Value | Reference |

| Starting Material | Cyclopentadiene | Johnson, Jobling, and Bodamer (1956) |

| Reagent | Bromine | Johnson, Jobling, and Bodamer (1956) |

| Solvent | Petroleum Ether | Johnson, Jobling, and Bodamer (1956) |

| Temperature | -30 to -40 °C | Johnson, Jobling, and Bodamer (1956) |

| Product Ratio (1,2- vs 1,4-) | Varies with conditions | Not specified in available abstracts |

| Yield | Not specified in available abstracts | Not specified in available abstracts |

Reaction Pathway:

An In-Depth Technical Guide to the Physical Properties of 1,2-Dibromocyclopentene

This technical guide provides a comprehensive overview of the key physical properties of 1,2-Dibromocyclopentene, a significant reagent in organic synthesis, particularly in the preparation of cyclopentene (B43876) analogs.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physical and Chemical Properties

This compound is a halogenated cycloalkene with the molecular formula C₅H₆Br₂ and a molecular weight of 225.91 g/mol .[1][3][4] It typically presents as a clear, pale yellow to orange liquid.[1][2]

Quantitative Data Summary

The experimentally determined physical properties of this compound are summarized in the table below for quick reference. These values are based on literature data.

| Property | Value | Conditions | Citations |

| Boiling Point | 78 °C | at 5 mmHg | [1][2] |

| Density | 1.895 g/mL | at 25 °C | [1][2] |

| Refractive Index | 1.5558 | at 20 °C | [1] |

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of liquid compounds like this compound.

1. Determination of Boiling Point

The reported boiling point was determined under reduced pressure (vacuum distillation). This technique is employed for compounds that decompose at their atmospheric boiling point or have very high boiling points.

-

Apparatus: A vacuum distillation apparatus is used, which includes a round-bottom flask, a distillation head with a thermometer, a condenser, a receiving flask, and a vacuum pump connected via a manometer.

-

Procedure:

-

The liquid sample (this compound) is placed in the round-bottom flask along with boiling chips or a magnetic stirrer to ensure smooth boiling.

-

The apparatus is sealed and the system is evacuated to the desired pressure (e.g., 5 mmHg), which is monitored by the manometer.

-

The flask is heated gently.

-

The temperature is recorded when the liquid is boiling and the vapor is condensing on the thermometer bulb, indicating a stable vapor-liquid equilibrium. This temperature is the boiling point at that specific pressure.

-

2. Determination of Density

The density of a liquid is its mass per unit volume. A common and accurate method for determining the density of a liquid is by using a pycnometer.

-

Apparatus: A pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it) and an analytical balance.

-

Procedure:

-

The empty pycnometer is cleaned, dried, and its mass is accurately weighed (m₁).

-

The pycnometer is filled with the sample liquid (this compound), ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid that emerges from the capillary is carefully wiped off. The filled pycnometer is then weighed (m₂). The temperature of the liquid is maintained at a specific value (e.g., 25 °C).

-

The pycnometer is emptied, cleaned, and filled with a reference liquid of known density at the same temperature (e.g., distilled water), and its mass is determined (m₃).

-

The density of the sample liquid (ρₛ) is calculated using the formula: ρₛ = [(m₂ - m₁) / (m₃ - m₁)] × ρᵣ where ρᵣ is the density of the reference liquid.

-

Logical Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a chemical compound such as this compound.

Caption: Workflow for Synthesis and Characterization.

References

Methodological & Application

Application Notes and Protocols: Experimental Protocol for Grignard Reagent Formation from 1,2-Dibromocyclopentene

Abstract

This document provides a detailed experimental protocol for the formation of a Grignard reagent from 1,2-dibromocyclopentene. The primary objective of this protocol is the synthesis of 2-bromocyclopent-1-en-1-ylmagnesium bromide, a mono-Grignard reagent. The procedure emphasizes stringent anhydrous conditions and controlled reagent addition to favor the formation of the mono-Grignard reagent and minimize potential side reactions, such as the formation of the highly reactive and unstable cyclopentyne (B14760497) intermediate. This protocol is intended for researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction

Grignard reagents are powerful nucleophiles widely employed in organic synthesis for the formation of carbon-carbon bonds.[1][2][3] While the formation of Grignard reagents from alkyl and aryl halides is well-established, the synthesis from vicinal dihalides on a cyclic alkene, such as this compound, presents unique challenges. The primary competing reaction is the elimination of both bromine atoms to form a highly strained cycloalkyne, in this case, cyclopentyne.[4][5] Such species are highly reactive and can rapidly undergo cycloaddition reactions or polymerization.[4][6][7]

However, literature suggests that a single bromine-magnesium exchange can be achieved with this compound to selectively form the corresponding β-bromocyclopentenylmagnesium reagent.[8] This protocol details a method for the direct reaction of this compound with magnesium metal under carefully controlled conditions to favor the formation of the mono-Grignard reagent.

Experimental Protocol

1. Materials and Reagents

| Material/Reagent | Grade | Supplier | Notes |

| This compound | ≥97% | Sigma-Aldrich | Store under inert atmosphere and protect from light. |

| Magnesium turnings | High purity | Sigma-Aldrich | |

| Anhydrous Diethyl Ether (Et₂O) | ≥99.8%, inhibitor-free | Sigma-Aldrich | Freshly distilled from sodium/benzophenone ketyl under argon. |

| Iodine (I₂) | Crystal, Reagent Grade | Sigma-Aldrich | For magnesium activation. |

| 1,2-Dibromoethane (B42909) | 99% | Sigma-Aldrich | Optional, for magnesium activation.[1] |

| Argon (Ar) or Nitrogen (N₂) gas | High purity (≥99.998%) | For maintaining an inert atmosphere. | |

| Anhydrous HCl in Et₂O | 1.0 M solution | Sigma-Aldrich | For quenching and titration. |

| Saline solution (saturated aq. NaCl) | |||

| Anhydrous Sodium Sulfate (Na₂SO₄) |

2. Equipment

-

Three-neck round-bottom flask (100 mL)

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle with a temperature controller

-

Schlenk line or inert gas manifold

-

Syringes and needles

-

Glassware for workup (separatory funnel, Erlenmeyer flasks, etc.)

3. Experimental Procedure

3.1. Apparatus and Magnesium Activation

-

All glassware must be thoroughly dried in an oven at 120 °C overnight and allowed to cool under a stream of dry argon or nitrogen.

-

Assemble the three-neck flask with the reflux condenser, dropping funnel, and a gas inlet adapter connected to the inert gas line. A bubbler should be used to monitor gas flow.

-

Place magnesium turnings (1.0 eq) into the flask.

-

Add a single crystal of iodine to the flask. The iodine will sublime upon gentle heating, reacting with the magnesium surface to remove the passivating oxide layer.[1] The purple color of the iodine vapor will disappear as it reacts.

-

Alternatively, a few drops of 1,2-dibromoethane can be added to initiate the reaction, which is indicated by the formation of ethylene (B1197577) gas bubbles.[1][9]

-

Add a small portion of anhydrous diethyl ether (enough to cover the magnesium) to the flask.

3.2. Grignard Reagent Formation

-

Prepare a solution of this compound (1.0 eq) in anhydrous diethyl ether in the dropping funnel.

-

Once the magnesium is activated (iodine color fades or bubbling from 1,2-dibromoethane ceases), begin the dropwise addition of the this compound solution to the stirred magnesium suspension.

-

The reaction is exothermic and should initiate spontaneously. The rate of addition should be controlled to maintain a gentle reflux of the diethyl ether. If the reaction becomes too vigorous, cool the flask with a water bath. If the reaction does not start, gentle warming with the heating mantle may be required.

-

After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete consumption of the starting material. The formation of the Grignard reagent is indicated by the disappearance of the magnesium turnings and the formation of a cloudy, grayish-brown solution.

3.3. Quenching and Work-up (for analysis or subsequent reaction)

-

For confirmation of Grignard reagent formation and to determine the yield, an aliquot of the reaction mixture can be quenched.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a known volume of a standardized solution of anhydrous HCl in diethyl ether to the aliquot until the reaction ceases.

-

The yield of the Grignard reagent can be determined by back-titration of the excess HCl.

-

For isolation of a derivative, the Grignard reagent can be reacted with a suitable electrophile (e.g., an aldehyde, ketone, or CO₂).

-

After the subsequent reaction with an electrophile, the reaction mixture should be quenched by the slow addition of a saturated aqueous ammonium (B1175870) chloride solution.

-

Transfer the mixture to a separatory funnel, and separate the organic layer.

-

Extract the aqueous layer with diethyl ether (2 x 20 mL).

-

Combine the organic layers, wash with saline solution, and dry over anhydrous sodium sulfate.

-

The solvent can be removed under reduced pressure to yield the crude product, which can then be purified by appropriate methods (e.g., column chromatography or distillation).

4. Safety Precautions

-

Grignard reagents are highly reactive and pyrophoric. All operations must be carried out under a strict inert atmosphere.[1]

-

Anhydrous diethyl ether is extremely flammable and volatile. Work in a well-ventilated fume hood, away from any sources of ignition.

-

The reaction is exothermic and can become vigorous. Ensure adequate cooling is available.

-

Quenching of the Grignard reagent should be done slowly and carefully, especially with protic reagents, as it is a highly exothermic process.

-

Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

Data Presentation

The following table summarizes the key quantitative parameters for the experimental protocol.

| Parameter | Value | Unit |

| Molar Ratio (this compound : Mg) | 1 : 1 | |

| Concentration of this compound in Et₂O | 0.5 - 1.0 | M |

| Reaction Temperature | Gentle reflux of Et₂O (~34 °C) | °C |

| Addition Time | 30 - 60 | minutes |

| Post-addition Stirring Time | 1 - 2 | hours |

Diagrams

Caption: Workflow for the synthesis of 2-bromocyclopent-1-en-1-ylmagnesium bromide.

Caption: Potential reaction pathways for this compound with magnesium.

References

- 1. Grignard reagent - Wikipedia [en.wikipedia.org]

- 2. leah4sci.com [leah4sci.com]

- 3. byjus.com [byjus.com]

- 4. Cycloadditions of Cyclohexynes and Cyclopentyne - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pericyclic Reactions of Free and Complexed Cyclopentyne - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. This compound 97 75415-78-0 [sigmaaldrich.com]

- 9. Solved 4. (6 pts) Use google to look up the reaction of | Chegg.com [chegg.com]

Application Notes and Protocols for the Synthesis of Cyclopentene Analogs from 1,2-Dibromocyclopentene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Dibromocyclopentene is a versatile cyclic vinyl dibromide that serves as a valuable scaffold for the synthesis of a diverse range of cyclopentene (B43876) analogs. Its two reactive carbon-bromine bonds allow for selective and sequential functionalization through various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, and Sonogashira couplings. This document provides detailed application notes and generalized experimental protocols for the synthesis of diaryl, dialkenyl, and dialkynyl cyclopentene derivatives. Furthermore, it outlines a pathway for subsequent derivatization of these analogs into cyclopentadienes for use in Diels-Alder cycloadditions, enabling the construction of complex polycyclic systems.

Overview of Synthetic Strategies

The synthetic utility of this compound lies in its ability to undergo sequential or double cross-coupling reactions. By carefully selecting the coupling partners and controlling reaction conditions, researchers can achieve mono- or di-functionalization, leading to both symmetrical and unsymmetrical cyclopentene derivatives. These products can serve as key intermediates in the synthesis of novel materials, pharmaceutical compounds, and complex molecular architectures.

Caption: Synthetic pathways for cyclopentene analogs.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds. The following sections provide generalized protocols for the Suzuki-Miyaura, Stille, and Sonogashira reactions starting from this compound. These protocols are based on established methodologies for similar vinyl dibromides and should be considered as starting points for optimization.

Suzuki-Miyaura Coupling for Diarylcyclopentene Synthesis

The Suzuki-Miyaura reaction couples an organohalide with an organoboron compound. It is known for its mild reaction conditions and tolerance of a wide range of functional groups.

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

Experimental Protocol: Synthesis of 1,2-diphenylcyclopentene

-

Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 eq), phenylboronic acid (2.5 mmol, 2.5 eq), and potassium carbonate (3.0 mmol, 3.0 eq).

-

Catalyst Addition: In a separate vial, weigh the palladium catalyst, such as Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

-

Inert Atmosphere: Evacuate and backfill the Schlenk flask with an inert gas (Argon or Nitrogen) three times.

-

Solvent Addition: Add a degassed solvent mixture, such as Toluene/Ethanol/Water (3:1:1, 10 mL), to the flask via syringe.

-

Reaction: Add the catalyst to the reaction mixture under a positive flow of inert gas. Seal the flask and heat the mixture to reflux (approx. 90-100 °C).

-

Monitoring: Stir the reaction for 12-24 hours, monitoring its progress by Thin-Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (B1210297) and water. Separate the organic layer, extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica (B1680970) gel.

Table 1: Representative Data for Suzuki-Miyaura Coupling

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/EtOH/H₂O | 95 | 24 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Dioxane/H₂O | 100 | 18 | 80-90 |

| 3 | 4-Trifluoromethylphenylboronic acid | Pd(OAc)₂/SPhos (2/4) | K₃PO₄ | Toluene/H₂O | 100 | 16 | 75-88 |

Stille Coupling

The Stille reaction involves the coupling of an organohalide with an organostannane reagent. It is particularly noted for its tolerance of a wide array of functional groups.[1][2][3]

Experimental Protocol: Synthesis of 1,2-bis(tributylstannyl)cyclopentene Analog

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

-